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Compound of Interest

Compound Name: 2-Chloro-4'-ethoxybenzophenone

Cat. No.: B1609007

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Substituted
Benzophenones

The benzophenone scaffold is a cornerstone in medicinal chemistry, renowned for its versatile
role as a pharmacophore and a synthetic intermediate. Its rigid, three-dimensional structure
allows for precise orientation of substituents, enabling targeted interactions with biological
macromolecules. The strategic introduction of functionalities, such as the chloro and ethoxy
groups in 2-Chloro-4'-ethoxybenzophenone, fine-tunes the molecule's steric and electronic
properties. This modulation is critical for optimizing ligand-receptor binding, enhancing
metabolic stability, and improving pharmacokinetic profiles. This guide provides a
comprehensive technical overview of 2-Chloro-4'-ethoxybenzophenone, a compound of
significant interest as a potential building block in the synthesis of novel therapeutics. Its
structural relationship to intermediates used in the production of marketed drugs, such as the
SGLT2 inhibitor dapagliflozin, underscores its relevance in modern drug discovery and
development.

Chemical Identity and Physicochemical Properties

2-Chloro-4'-ethoxybenzophenone is a diaryl ketone characterized by a chlorine atom at the
2-position of one phenyl ring and an ethoxy group at the 4'-position of the other.
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Property Value Source

CAS Number 525561-43-7 [1]

Molecular Formula C15H13ClO2 [1]

Molecular Weight 260.72 g/mol [1]
2-chlorophenyl)(4-

IUPAC Name ( phenyl) -
ethoxyphenyl)methanone
Off-white to pale yellow solid General appearance of similar

Appearance .
(inferred) benzophenones
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) ) compounds like 4-

Melting Point ) -
chlorobenzamide melt at 59-61
°C.
Expected to be soluble in
common organic solvents like N

- ] General solubility of
Solubility dichloromethane, ethyl

benzophenones
acetate, and acetone. Poorly

soluble in water.

Synthesis Pathway: The Friedel-Crafts Acylation

The primary route for the synthesis of 2-Chloro-4'-ethoxybenzophenone is the Friedel-Crafts
acylation. This well-established electrophilic aromatic substitution reaction provides a direct and
efficient method for forming the carbon-carbon bond between the acyl group and the electron-
rich aromatic ring.

Reaction Mechanism

The reaction proceeds in two main stages: the formation of the electrophilic acylium ion and the
subsequent electrophilic attack on the phenetole ring.
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Step 1: Acylium Ion Formation
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Caption: Mechanism of Friedel-Crafts Acylation.

Causality in the Mechanism: The use of a strong Lewis acid, such as aluminum chloride (AIClI3),
is crucial as it coordinates with the chlorine atom of the acyl chloride, making it a better leaving
group and generating the highly electrophilic acylium ion. The ethoxy group on the phenetole
ring is an activating, ortho-, para-directing group, which enhances the nucleophilicity of the
aromatic ring and directs the incoming acylium ion primarily to the para position due to reduced
steric hindrance compared to the ortho positions.
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Experimental Protocol

While a specific protocol for 2-Chloro-4'-ethoxybenzophenone is not readily available in the
public domain, the following procedure is adapted from a well-documented synthesis of the
structurally analogous 5-bromo-2-chloro-4'-ethoxybenzophenone and is expected to yield the
desired product with high efficiency.[2]

Step 1: Preparation of 2-Chlorobenzoyl Chloride

» To a stirred solution of 2-chlorobenzoic acid (1 equivalent) in a suitable solvent such as
dichloromethane, add a catalytic amount of N,N-dimethylformamide (DMF).

o Slowly add thionyl chloride (SOCI2) (2-5 equivalents) to the mixture at room temperature.

o Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction
progress by TLC or GC.

e Upon completion, remove the excess thionyl chloride and solvent under reduced pressure to
obtain crude 2-chlorobenzoyl chloride, which can be used in the next step without further
purification.

Step 2: Friedel-Crafts Acylation

o Dissolve the crude 2-chlorobenzoyl chloride in dichloromethane and cool the solution to
between -30°C and -10°C in an ice-salt or dry ice-acetone bath.

e Add aluminum chloride (AICI3) (1.05-1.5 equivalents) portion-wise, ensuring the temperature
remains low.

e Slowly add phenetole (1.1 equivalents) dropwise to the reaction mixture.
 Stir the reaction at a low temperature for 1-3 hours.
e Monitor the reaction by TLC or HPLC until the starting material is consumed.

o Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated
hydrochloric acid.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1609007?utm_src=pdf-body
https://www.benchchem.com/product/b1609007?utm_src=pdf-body
https://patents.google.com/patent/CN111099975A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1609007?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Separate the organic layer, wash with a saturated sodium bicarbonate solution, then with
brine, and dry over anhydrous sodium sulfate.

» Remove the solvent under reduced pressure to yield the crude product.

o Purify the crude 2-Chloro-4'-ethoxybenzophenone by recrystallization from a suitable
solvent system, such as ethanol/water, or by column chromatography on silica gel.

Caption: Workflow for the Synthesis of 2-Chloro-4'-ethoxybenzophenone.

Characterization and Analytical Data

The identity and purity of synthesized 2-Chloro-4'-ethoxybenzophenone would be confirmed
using a suite of standard analytical techniques. An abstract from Oregon State University
confirms that the compound has been characterized by NMR, IR, and mass spectrometry,
although the specific data is not provided.[3]

Spectroscopic Data (Predicted and Inferred from
Analogs)

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1609007?utm_src=pdf-body
https://www.benchchem.com/product/b1609007?utm_src=pdf-body
https://www.benchchem.com/product/b1609007?utm_src=pdf-body
https://sites.science.oregonstate.edu/chemistry/courses/ch361-464/ch463/Poster_Abstracts_2010.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1609007?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Technique

Expected Observations

1H NMR

Signals corresponding to the ethoxy group (a
triplet and a quartet), and distinct aromatic
protons on both phenyl rings. The protons ortho
to the carbonyl group will be deshielded and

appear downfield.

13C NMR

A signal for the carbonyl carbon (typically ~195
ppm), signals for the ethoxy carbons, and
distinct signals for the aromatic carbons,
including those bonded to chlorine and the

ethoxy group.

IR Spectroscopy

A strong absorption band for the carbonyl (C=0)
stretch, typically in the range of 1650-1670
cm~1, C-O stretching vibrations for the ether
linkage around 1250 cm™1, and C-CI stretching

in the fingerprint region.

Mass Spectrometry

A molecular ion peak (M*) at m/z 260, with a
characteristic M+2 peak at m/z 262 with
approximately one-third the intensity, confirming
the presence of a single chlorine atom.
Fragmentation patterns would likely involve

cleavage at the carbonyl group.

Applications in Drug Development

Substituted benzophenones are valuable intermediates in the synthesis of a wide range of

biologically active molecules. The presence of the chloro and ethoxy groups in 2-Chloro-4'-

ethoxybenzophenone offers multiple avenues for further chemical modification.

e Precursor for More Complex Molecules: This compound is an ideal starting material for

introducing additional functionalities or for use in cross-coupling reactions to build more

elaborate molecular architectures.
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 Intermediate for Dapagliflozin Analogs: The bromo-analog of this compound, 5-bromo-2-
chloro-4'-ethoxybenzophenone, is a known key intermediate in the synthesis of
dapagliflozin, a medication used to treat type 2 diabetes.[2] This strongly suggests that 2-
Chloro-4'-ethoxybenzophenone could be utilized in the synthesis of dapagliflozin analogs
or other related SGLT2 inhibitors.

» Scaffold for Novel Therapeutics: The benzophenone core is present in various approved
drugs and investigational compounds. The specific substitution pattern of 2-Chloro-4'-
ethoxybenzophenone could be explored for the development of new therapeutic agents in
areas such as oncology, inflammation, and infectious diseases.

Safety and Handling

A specific Safety Data Sheet (SDS) for 2-Chloro-4'-ethoxybenzophenone (CAS 525561-43-7)
is not readily available. However, based on the known hazards of similar benzophenone
derivatives and the reagents used in its synthesis, the following precautions should be taken:

e General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear
appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and
chemical-resistant gloves.

o Health Hazards: May cause skin and eye irritation. Inhalation of dust may cause respiratory
tract irritation. The toxicological properties have not been fully investigated.

» Fire Hazards: The compound itself is likely not highly flammable, but the solvents used in its
synthesis (e.g., dichloromethane) are.

o First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek
medical advice. If on skin, wash off with soap and plenty of water. If inhaled, move to fresh
air. If swallowed, seek immediate medical attention.

Always consult a comprehensive and up-to-date SDS for any chemical before use.

Conclusion

2-Chloro-4'-ethoxybenzophenone is a strategically important synthetic intermediate with
clear potential in the field of drug discovery and development. Its synthesis via Friedel-Crafts
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acylation is a robust and well-understood process. The functional groups present on the
benzophenone scaffold provide handles for further chemical elaboration, making it a valuable
building block for creating libraries of novel compounds for biological screening. For
researchers and drug development professionals, this compound represents a key starting
point for the synthesis of next-generation therapeutics, particularly in the realm of metabolic
diseases and beyond.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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